2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid
Overview
Description
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Biodegradation
One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the capabilities of microorganisms to degrade similar ether compounds aerobically, which could be analogous to the environmental fate of the specified compound (Thornton et al., 2020). This research offers insights into how similar compounds might behave in environmental contexts, emphasizing the potential for biodegradation pathways that could be relevant for managing environmental impacts.
Biotechnology and Biomass Conversion
Research into biomass-derived levulinic acid for application in drug synthesis reveals the versatility of hydroxycarboxylic acids (similar to the compound ) in creating value-added chemicals from biomass. Levulinic acid and its derivatives serve as key intermediates for synthesizing various pharmaceuticals, demonstrating the potential utility of structurally related compounds in green chemistry and biotechnological applications (Zhang et al., 2021).
Materials Science and Polymer Research
In materials science, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has been highlighted for its thermoelectric properties. While not directly related to the chemical structure of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butanoic acid, the study on PEDOT:PSS underscores the potential for organic compounds to contribute to the development of new materials with specialized functions, such as thermoelectricity (Zhu et al., 2017).
Lactic Acid Biotechnological Routes
Exploration of biotechnological routes based on lactic acid production from biomass further exemplifies the relevance of carboxylic acids in sustainable chemical synthesis. Lactic acid's role as a precursor for a wide array of chemicals, including environmentally friendly polymers, indicates the broader applicability of carboxylic acids (including compounds with structures similar to the one ) in producing sustainable materials and chemicals (Gao et al., 2011).
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-11(12(15)16)14-7-10(8-17-6-2)13(3,4)9-14/h10-11H,5-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGENHDPWQXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)(C)C)COCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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